Cas no 1261554-80-6 (Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate)

Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate
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- インチ: 1S/C16H13F3O4/c1-2-22-15(21)13-8-5-11(9-14(13)20)10-3-6-12(7-4-10)23-16(17,18)19/h3-9,20H,2H2,1H3
- InChIKey: ZRCFDQBISDINLI-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1C=CC(C(=O)OCC)=C(C=1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 391
- トポロジー分子極性表面積: 55.8
- 疎水性パラメータ計算基準値(XlogP): 5.1
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011011625-500mg |
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate |
1261554-80-6 | 97% | 500mg |
$806.85 | 2023-09-03 | |
Alichem | A011011625-250mg |
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate |
1261554-80-6 | 97% | 250mg |
$499.20 | 2023-09-03 | |
Alichem | A011011625-1g |
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate |
1261554-80-6 | 97% | 1g |
$1579.40 | 2023-09-03 |
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylateに関する追加情報
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate (CAS No. 1261554-80-6): A Comprehensive Overview
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate (CAS No. 1261554-80-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate is defined by a biphenyl core with a hydroxyl group at the 3-position and a trifluoromethoxy substituent at the 4'-position of the second phenyl ring. The ester functionality at the carboxylic acid position adds further complexity and reactivity to the molecule. The presence of these functional groups imparts unique physical and chemical properties to the compound, making it an interesting target for both academic and industrial research.
Synthesis of Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate has been extensively studied, with several methods reported in the literature. One common approach involves the coupling of 4-trifluoromethoxyphenylboronic acid with 3-hydroxybenzoic acid followed by esterification with ethanol. This method typically yields high purity and good yields, making it suitable for large-scale production. Another notable synthetic route involves the Suzuki coupling reaction between 4-trifluoromethoxyphenylboronic acid and 3-hydroxybenzoyl chloride, followed by esterification. These synthetic strategies not only provide access to the target compound but also offer opportunities for structural modifications to explore its biological activities.
Biological activities of ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate have been a focal point of recent research. Studies have shown that this compound exhibits potent anti-inflammatory properties, which are attributed to its ability to inhibit key enzymes involved in inflammatory pathways. For instance, it has been reported to effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins, key mediators of inflammation. Additionally, this compound has demonstrated promising antitumor activities in vitro and in vivo. Research has indicated that it can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and the activation of caspase-dependent pathways.
Recent pharmacological studies have further elucidated the potential therapeutic applications of ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate. In a study published in the *Journal of Medicinal Chemistry*, researchers investigated the compound's effects on neurodegenerative diseases such as Alzheimer's disease (AD). The results showed that it could reduce amyloid-beta (Aβ) aggregation and improve cognitive function in animal models of AD. These findings suggest that this compound may have potential as a neuroprotective agent.
Moreover, clinical trials are currently underway to evaluate the safety and efficacy of ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate in various therapeutic settings. Preliminary data from phase I trials have indicated that the compound is well-tolerated with minimal side effects. Phase II trials are expected to provide more detailed insights into its therapeutic potential and optimal dosing regimens.
In conclusion, ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate (CAS No. 1261554-80-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to shed light on its full potential and pave the way for its use in treating various diseases.
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